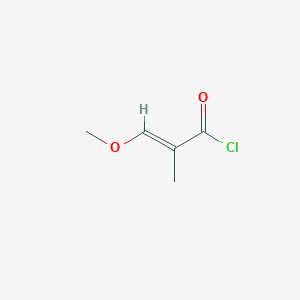
(E)-3-methoxy-2-methylprop-2-enoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxymethacryloyl chloride is an organochlorine compound that belongs to the class of methacrylates It is characterized by the presence of a methoxy group attached to the methacryloyl chloride structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxymethacryloyl chloride typically involves the reaction of methacryloyl chloride with methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
Methacryloyl chloride+Methanol→3-Methoxymethacryloyl chloride+Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of 3-Methoxymethacryloyl chloride can be achieved through continuous flow processes. This method offers advantages such as improved reaction control, higher yields, and reduced formation of side products. The reaction is typically conducted in a tubular reactor, where methacryloyl chloride and methanol are continuously fed, and the product is collected at the outlet .
化学反应分析
Types of Reactions: 3-Methoxymethacryloyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Polymerization Reactions: It can undergo free radical polymerization to form polymethacrylates.
Hydrolysis: In the presence of water, it hydrolyzes to form methacrylic acid and methanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Polymerization Reactions: Initiators such as azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Hydrolysis: The reaction is typically carried out in aqueous media.
Major Products Formed:
Substitution Reactions: Various methacrylate derivatives.
Polymerization Reactions: Polymethacrylates with different functional groups.
Hydrolysis: Methacrylic acid and methanol.
科学研究应用
3-Methoxymethacryloyl chloride has diverse applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties such as high thermal stability and mechanical strength.
Biological Research: Employed in the modification of biomolecules for the development of drug delivery systems and biocompatible materials.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable polymers.
作用机制
The mechanism of action of 3-Methoxymethacryloyl chloride primarily involves its reactivity as an electrophile. The methacryloyl chloride moiety can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in polymerization reactions, where the compound acts as a monomer, forming long polymer chains through free radical mechanisms .
相似化合物的比较
Methacryloyl Chloride: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Acryloyl Chloride: Similar structure but with a different alkene group, leading to different polymerization properties.
Methacrylic Acid: The hydrolyzed form of methacryloyl chloride, used in different applications due to its acidic nature.
Uniqueness: 3-Methoxymethacryloyl chloride is unique due to the presence of the methoxy group, which enhances its reactivity and allows for the synthesis of a wider range of derivatives and polymers. This makes it a valuable compound in both research and industrial applications .
属性
分子式 |
C5H7ClO2 |
|---|---|
分子量 |
134.56 g/mol |
IUPAC 名称 |
(E)-3-methoxy-2-methylprop-2-enoyl chloride |
InChI |
InChI=1S/C5H7ClO2/c1-4(3-8-2)5(6)7/h3H,1-2H3/b4-3+ |
InChI 键 |
JQWNCTPZTFWJLR-ONEGZZNKSA-N |
手性 SMILES |
C/C(=C\OC)/C(=O)Cl |
规范 SMILES |
CC(=COC)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


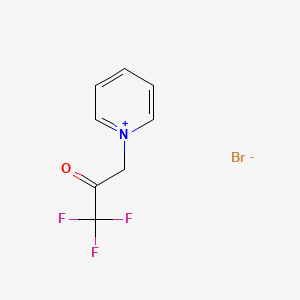
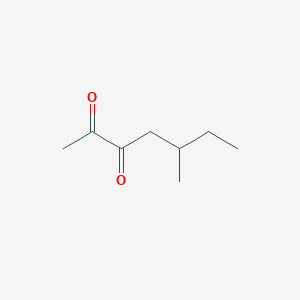
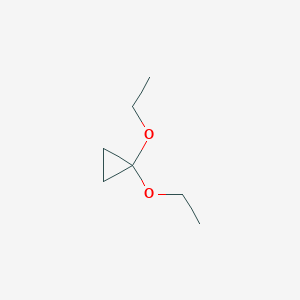

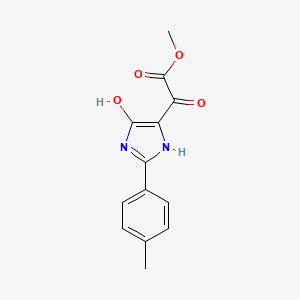
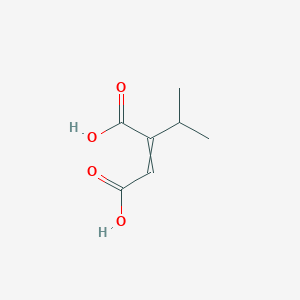
![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)

![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)
![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)


![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)
![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)
